Cas no 1267450-25-8 (1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine)

1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine 化学的及び物理的性質
名前と識別子
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- [1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine
- [1-(3-Chlorophenyl)tetrazol-5-yl]methanamine
- 1H-Tetrazole-5-methanamine, 1-(3-chlorophenyl)-
- 1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine
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- MDL: MFCD16863372
- インチ: 1S/C8H8ClN5/c9-6-2-1-3-7(4-6)14-8(5-10)11-12-13-14/h1-4H,5,10H2
- InChIKey: HZCBPDZPEPRVPO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)N1C(CN)=NN=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 191
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 69.6
1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-242270-0.05g |
[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |
1267450-25-8 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
Enamine | EN300-242270-2.5g |
[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |
1267450-25-8 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
Enamine | EN300-242270-1.0g |
[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |
1267450-25-8 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
Enamine | EN300-242270-10g |
[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |
1267450-25-8 | 10g |
$3007.0 | 2023-09-15 | ||
Enamine | EN300-242270-5g |
[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |
1267450-25-8 | 5g |
$2028.0 | 2023-09-15 | ||
Enamine | EN300-242270-5.0g |
[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |
1267450-25-8 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
Enamine | EN300-242270-0.25g |
[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |
1267450-25-8 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
Enamine | EN300-242270-10.0g |
[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |
1267450-25-8 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
Enamine | EN300-242270-0.5g |
[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |
1267450-25-8 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
Enamine | EN300-242270-0.1g |
[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |
1267450-25-8 | 95% | 0.1g |
$615.0 | 2024-06-19 |
1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine 関連文献
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamineに関する追加情報
Research Brief on 1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine (CAS: 1267450-25-8): Recent Advances and Applications
The compound 1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine (CAS: 1267450-25-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine, featuring a chlorophenyl and tetrazole moiety, exhibits unique chemical properties that make it a promising candidate for drug discovery and development. Recent studies have explored its potential as a bioactive scaffold, particularly in the design of novel enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a selective inhibitor of protein kinases involved in inflammatory pathways. The research team synthesized derivatives of 1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine and evaluated their inhibitory activity against a panel of 50 kinases. The lead compound demonstrated nanomolar potency against JAK3 kinase (IC50 = 12 nM) with remarkable selectivity over other JAK family members, suggesting potential applications in autoimmune disease treatment.
In parallel research, scientists have explored the compound's utility in positron emission tomography (PET) tracer development. The tetrazole group's ability to chelate metal ions, combined with the aromatic chlorophenyl ring, makes 1267450-25-8 an attractive precursor for radiopharmaceuticals. A recent Nature Communications paper described its successful incorporation into a gallium-68 labeled tracer for imaging tumor-associated macrophages in preclinical models.
The metabolic stability and pharmacokinetic profile of 1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine derivatives were systematically evaluated in a 2024 Drug Metabolism and Disposition study. Researchers found that strategic modifications to the methanamine moiety significantly improved oral bioavailability (from 15% to 82% in rat models) while maintaining target engagement. These findings provide crucial structure-activity relationship data for future optimization efforts.
Emerging computational studies have leveraged molecular docking and dynamics simulations to predict the binding modes of 1267450-25-8 derivatives with various biological targets. A recent Journal of Chemical Information and Modeling publication revealed that the tetrazole nitrogen atoms form critical hydrogen bonds with catalytic residues in several disease-relevant enzymes, explaining the observed selectivity patterns.
Ongoing clinical translation efforts focus on developing 1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine-based therapeutics for neurological disorders. Preclinical data presented at the 2024 American Chemical Society meeting demonstrated that optimized analogs cross the blood-brain barrier and show efficacy in animal models of neuropathic pain, with reduced off-target effects compared to current standard treatments.
The synthetic accessibility of 1267450-25-8 continues to inspire methodological innovations. A recent Organic Letters report detailed a novel photocatalytic approach for its preparation, achieving 85% yield with excellent atom economy. This advancement addresses previous challenges in large-scale production, facilitating further pharmacological investigations.
As research progresses, safety evaluations remain paramount. A comprehensive toxicology study published in Chemical Research in Toxicology (2024) established that the parent compound exhibits favorable safety margins (therapeutic index >50) in mammalian cell assays, though certain derivatives require structural refinement to mitigate potential hepatotoxicity concerns identified in high-throughput screening.
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